molecular formula C14H24N2O2 B14302026 N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide CAS No. 113719-43-0

N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide

Katalognummer: B14302026
CAS-Nummer: 113719-43-0
Molekulargewicht: 252.35 g/mol
InChI-Schlüssel: RBFAXIIYUXQFAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide is a chemical compound with a unique bicyclic structure. This compound is characterized by its rigid bicyclo[2.2.1]heptane framework, which is substituted with three methyl groups and two acetamide groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with acetamide under specific conditions. One common method involves the use of a three-necked flask equipped with a condenser, internal thermometer, and glass stopper under a nitrogen atmosphere. The reaction mixture is stirred at room temperature until the solid dissolves .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The acetamide groups can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Camphor: A bicyclic ketone with a similar structure but different functional groups.

    Borneol: A bicyclic alcohol with a similar framework but different substituents.

    Isoborneol: An isomer of borneol with similar properties.

Uniqueness

N,N’-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide is unique due to its specific combination of functional groups and rigid bicyclic structure.

Eigenschaften

CAS-Nummer

113719-43-0

Molekularformel

C14H24N2O2

Molekulargewicht

252.35 g/mol

IUPAC-Name

N-(2-acetamido-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide

InChI

InChI=1S/C14H24N2O2/c1-9(17)15-14(16-10(2)18)8-11-6-7-13(14,5)12(11,3)4/h11H,6-8H2,1-5H3,(H,15,17)(H,16,18)

InChI-Schlüssel

RBFAXIIYUXQFAR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1(CC2CCC1(C2(C)C)C)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.